molecular formula C10H20O3 B1379597 2-(2,2-Diethoxyethyl)oxolane CAS No. 1803600-42-1

2-(2,2-Diethoxyethyl)oxolane

Cat. No. B1379597
M. Wt: 188.26 g/mol
InChI Key: ORWPGKLIZPXVFU-UHFFFAOYSA-N
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Description

“2-(2,2-Diethoxyethyl)oxolane” is a chemical compound with the molecular formula C10H20O3 and a molecular weight of 188.26 . It is used for research purposes .


Synthesis Analysis

The synthesis of oxolanes, such as “2-(2,2-Diethoxyethyl)oxolane”, can be achieved through various methods. One such method involves the catalytic synthesis of oxazolines from oxetanes . This process complements the conventional oxazoline synthesis based on non-catalytic cyclization of β-hydroxy or unsaturated amides .


Chemical Reactions Analysis

The chemical reactions involving oxolanes, such as “2-(2,2-Diethoxyethyl)oxolane”, can be complex. For example, a new catalytic protocol for the expedient synthesis of oxazolines from oxetanes has been reported . This process complements the conventional oxazoline synthesis based on non-catalytic cyclization of β-hydroxy or unsaturated amides .

Scientific Research Applications

Synthesis of 2-Oxazolines

Field : Organic Chemistry

Application : This research presents a new catalytic protocol for the expedient synthesis of oxazolines from oxetanes .

Methods : The process involves the use of In (OTf) 3 to catalyze the intramolecular cyclization of various 3-amido oxetanes, forming the corresponding 2-oxazolines . This method complements the conventional oxazoline synthesis based on non-catalytic cyclization of β-hydroxy or unsaturated amides .

Results : This protocol provides rapid access to various natural products and antibacterial molecules .

Green Extraction of Natural Products

Field : Green Chemistry

Application : 2-Methyloxolane (2-MeOx), a bio-based solvent, is used for the extraction of natural products and food ingredients .

Methods : The solvent power and extraction efficiency of 2-MeOx are compared with hexane, a commonly used petroleum-based solvent . The review also discusses the toxicological profile and environmental impacts of 2-MeOx .

Results : All reported applications have shown that 2-MeOx is an environmentally and economically viable alternative to conventional petroleum-based solvents for extraction of lipophilic foodstuff and natural products .

Functional Diversity of 2-Oxoglutarate/Fe(II)-Dependent Dioxygenases in Plant Metabolism

Field : Plant Metabolism

Application : This research focuses on the functional diversity of 2-oxoglutarate/Fe (II)-dependent dioxygenases (2-ODDs) in plant metabolism .

Methods : The study involves the use of 2-ODDs, which are non-heme proteins belonging to a large superfamily that are ubiquitously distributed throughout nature .

Results : The significance of 2-ODDs is underscored by their widespread roles in biosynthetic pathways essential for normal organismal function, or that lead to high-valued specialized metabolites .

Synthesis and Biomedical Applications of Poly(2-oxazoline)s

Field : Biomedical Research

Application : The emergence of poly(2-oxazoline)s provides an opportunity to develop the next generation of biomedical materials .

Methods : The structure and function of poly(2-oxazoline)s are highly adjustable and diverse . The structure of poly(2-oxazoline)s is similar to that of peptide, so it is also called pseudopeptide .

Results : The water solubility of poly(2-oxazoline)s is easy to modulate and is invisible in organisms, making it suitable for the development of technologies such as drug delivery, protein modification, and anti-fouling interfaces .

Oxetanes in Medicinal Chemistry

Field : Medicinal Chemistry

Application : The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .

Methods : This review takes an overview of the literature for the synthesis of oxetane derivatives, concentrating on advances in the last five years up to the end of 2015 . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .

Results : Examples of the use of oxetanes in medicinal chemistry are reported, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications .

Green Extraction of Natural Products

Field : Green Chemistry

Application : 2-Methyloxolane (2-MeOx), also known as 2-methyltetrahydrofuran (2-MeTHF), is a bio-based solvent used for the extraction of natural products .

Methods : The review presents a complete picture of current knowledge on 2-MeOx as a bio-based solvent for the extraction of natural products .

Results : The review suggests that 2-MeOx is a viable alternative to conventional solvents for the extraction of natural products, ensuring maximal solvent recovery using various available techniques .

Future Directions

The future directions for “2-(2,2-Diethoxyethyl)oxolane” and similar compounds could involve further exploration of their synthesis, reactivity, and potential applications . As research progresses, new uses and properties of these compounds may be discovered.

properties

IUPAC Name

2-(2,2-diethoxyethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-3-11-10(12-4-2)8-9-6-5-7-13-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWPGKLIZPXVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1CCCO1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Diethoxyethyl)oxolane

CAS RN

1803600-42-1
Record name 2-(2,2-diethoxyethyl)oxolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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